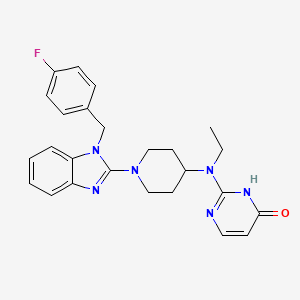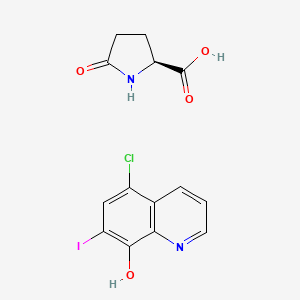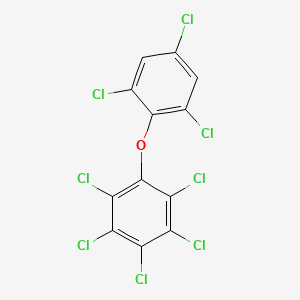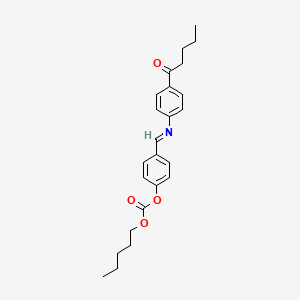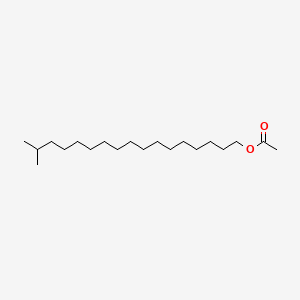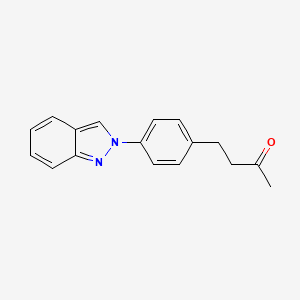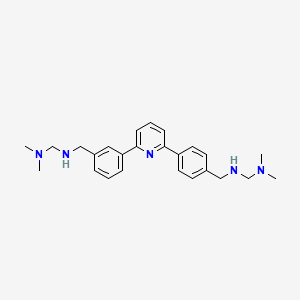
2,6-Bis(4'-(((2''-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide is a complex organic compound with a unique structure that incorporates multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dibromopyridine with 4-(dimethylamino)benzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(2-(dimethylamino)ethoxy)pyridine: Similar structure but with ethoxy groups instead of phenyl groups.
4-(Dimethylamino)pyridine: A simpler compound with a single dimethylamino group attached to the pyridine ring.
2-Picolylamine: Contains a pyridine ring with an aminomethyl group.
Uniqueness
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide is unique due to its complex structure, which allows for multiple functional interactions and applications. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
131407-85-7 |
|---|---|
Formule moléculaire |
C25H33N5 |
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
N-[[4-[6-[3-[[(dimethylamino)methylamino]methyl]phenyl]pyridin-2-yl]phenyl]methyl]-N',N'-dimethylmethanediamine |
InChI |
InChI=1S/C25H33N5/c1-29(2)18-26-16-20-11-13-22(14-12-20)24-9-6-10-25(28-24)23-8-5-7-21(15-23)17-27-19-30(3)4/h5-15,26-27H,16-19H2,1-4H3 |
Clé InChI |
ZWWFPWBUISSMGE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CNCC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC(=C3)CNCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








